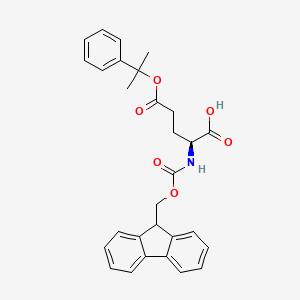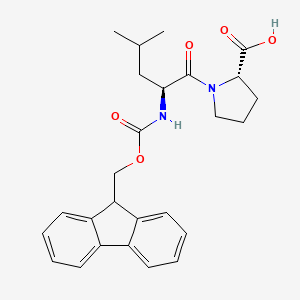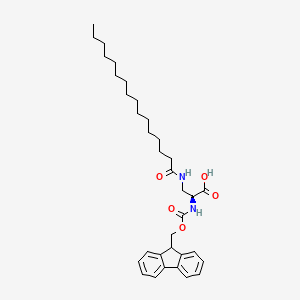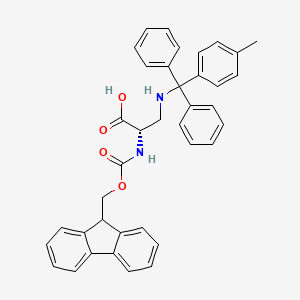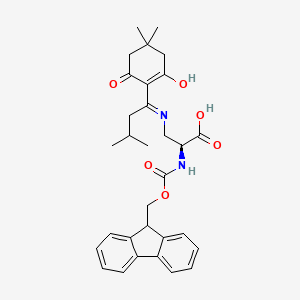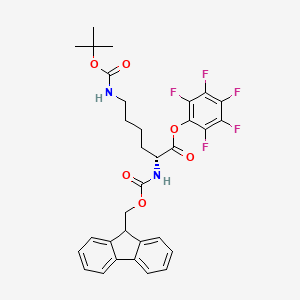
Fmoc-D-Lys(Boc)-OPfp
Übersicht
Beschreibung
Fmoc-d-lys(boc)-opfp is a synthetic amino acid that is commonly used in the laboratory setting for a variety of biochemical and physiological applications. This compound is an optically pure amino acid, meaning that it is composed of only one enantiomer, or mirror image, of the molecule. This makes it an ideal choice for researchers looking for an optically pure amino acid for their experiments. This compound is a versatile molecule that can be used in a variety of laboratory settings, from protein synthesis to enzyme assays.
Wissenschaftliche Forschungsanwendungen
Peptidbasierte Hydrogele
Peptidbasierte Hydrogele (PHGs) sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_1}. Fmoc-D-Lys(Boc)-OPfp wird bei der Synthese dieser Hydrogele verwendet {svg_2}. PHGs sind weiche Materialien, die durch wassergeschwollene Netzwerke mit einem nicht-newtonschen Fluidverhalten und selbsttragenden Eigenschaften gebildet werden {svg_3}.
Arzneimittel-Abgabesysteme
PHGs, die mit this compound synthetisiert werden können, werden auch als Arzneimittel-Abgabesysteme eingesetzt {svg_4}. Die intrinsische Biokompatibilität ihrer molekularen Bestandteile, die chemische Zugänglichkeit, die Abstimmbarkeit und die Erzeugung einer physiologisch relevanten Umgebung machen sie ideal für diese Anwendung {svg_5}.
Diagnosewerkzeuge für die Bildgebung
Dieselben PHGs können auch als Diagnosewerkzeuge für die Bildgebung verwendet werden {svg_6}. Dies liegt an ihrer chemischen und physikalischen Reaktionsfähigkeit auf Reize, was sie für in-vitro-Experimente geeignet macht {svg_7}.
Gerüst für Biodruckanwendungen
Eine neuartige Klasse von synthetischen hydrogelbildenden amphiphilen kationischen Peptiden, die als Serie K bezeichnet werden und einen aliphatischen Bereich und einen Lys-Rest enthalten, wurde als Gerüst für Biodruckanwendungen vorgeschlagen {svg_8}. This compound kann bei der Synthese dieser Peptide verwendet werden {svg_9}.
Gewebetechnik
Unter den Fmoc-Derivaten der Serie K fungiert Fmoc-K3-Hydrogel, das steifere, als potenzielles Material für die Gewebetechnik {svg_10}. Es unterstützt die Zellanhaftung, das Überleben und die Duplizierung vollständig {svg_11}.
Synthese von ultrakurzen kationischen Lipopeptiden
This compound kann bei der Synthese von ultrakurzen kationischen Lipopeptiden verwendet werden {svg_12}. Diese Lipopeptide wurden entwickelt, um die für ihre Aktivität wichtige amphiphilen Natur zu imitieren, jedoch mit einer sehr kurzen Peptidsequenz {svg_13}.
Wirkmechanismus
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.
Mode of Action
Fmoc-D-Lys(Boc)-OPfp is a derivative of the amino acid lysine, with protective groups (Fmoc and Boc) attached to the alpha and epsilon amino groups respectively . These protective groups are used in peptide synthesis to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group requires acidic conditions for removal . This allows for selective deprotection and coupling reactions during peptide synthesis.
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product, including factors such as size, charge, hydrophobicity, and the presence of specific transporters .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc and Boc protective groups . Additionally, temperature and solvent can also impact the efficiency of peptide synthesis. The stability of this compound is also an important consideration, with storage recommendations typically around 2-8°C .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692814 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133083-36-0 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










